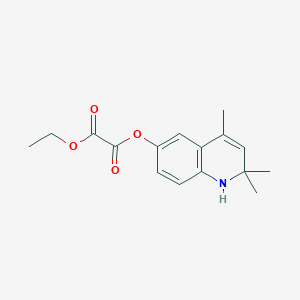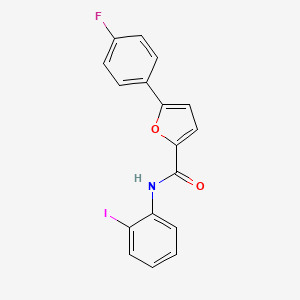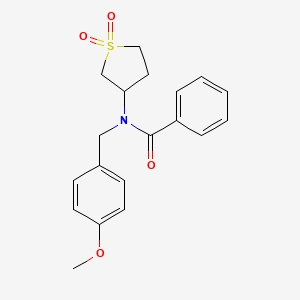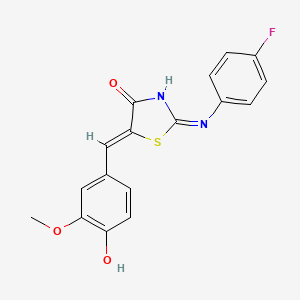
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate is a quinoline derivative with significant pharmacological and industrial importance. This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl, methyl, and ethanedioate groups. It is known for its antioxidant properties and is used in various applications, including food preservation and rubber stabilization .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, a key intermediate in the preparation of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate, involves the condensation of aniline with acetone. This reaction is typically catalyzed by metal-modified 12-tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include microwave-assisted hydrothermal methods, which enhance the efficiency and yield of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic systems to ensure high yield and purity. The catalysts used in these processes are typically metal-exchanged tungstophosphoric acids, which provide the necessary acidic sites for the condensation reaction. The reaction conditions are optimized to achieve maximum conversion and yield, making the process scalable for industrial applications .
化学反応の分析
Types of Reactions: Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the quinoline ring and the ethanedioate group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals. The specific products depend on the nature of the reagents and reaction conditions used .
科学的研究の応用
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex quinoline derivatives. In biology, it serves as a neuroprotective agent and an antioxidant, protecting cells from oxidative stress. In medicine, it is investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent. Industrially, it is used as an antioxidant in rubber and food preservation .
作用機序
The mechanism of action of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate involves its ability to scavenge free radicals and inhibit oxidative processes. This compound targets molecular pathways involved in oxidative stress, including the activation of UDP-glucuronosyltransferase and inhibition of heat shock protein 90 (Hsp90). These actions contribute to its neuroprotective and anti-inflammatory effects .
類似化合物との比較
Similar Compounds: Similar compounds include 2,2,4-trimethyl-1,2-dihydroquinoline and 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline. These compounds share structural similarities with ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate but differ in their substituents and specific applications .
Uniqueness: this compound is unique due to its combination of ethyl and ethanedioate groups, which enhance its antioxidant properties and broaden its range of applications. This compound’s ability to act as a neuroprotective agent and its use in industrial applications set it apart from other similar quinoline derivatives .
特性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
1-O-ethyl 2-O-(2,2,4-trimethyl-1H-quinolin-6-yl) oxalate |
InChI |
InChI=1S/C16H19NO4/c1-5-20-14(18)15(19)21-11-6-7-13-12(8-11)10(2)9-16(3,4)17-13/h6-9,17H,5H2,1-4H3 |
InChIキー |
UBVHOSSXDQKTNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B12138000.png)
![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138007.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12138009.png)


![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12138045.png)
![4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B12138046.png)
![2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138048.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)

